N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-30-16-11-9-15(10-12-16)23-19(28)13-26-17-7-5-6-8-18(17)27-20(14(2)3)24-25-21(27)22(26)29/h5-12,14H,4,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJSDFIGEMNRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS Number: 1260911-29-2) is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound includes a quinoxaline core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1260911-29-2 |
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A review highlighted that triazoles can act against various pathogens including bacteria and fungi. Specifically, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The quinoxaline moiety has been associated with anticancer activities. Studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation by inducing apoptosis and affecting cell cycle progression. For instance, quinazoline derivatives have shown efficacy against various cancer cell lines . The specific activity of this compound in cancer models remains to be extensively characterized.
The mechanism of action for compounds in this class typically involves the inhibition of key enzymes involved in DNA replication and repair processes. Triazoles are known to inhibit topoisomerases and DNA gyrases, which are crucial for bacterial DNA maintenance . The exact mechanism for this compound requires further elucidation through experimental studies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various triazole derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
- Anticancer Activity : Research on related quinazoline derivatives revealed cytotoxic effects on cancer cells with IC values ranging from 10 to 50 µM. These findings suggest a promising therapeutic potential for derivatives like this compound .
Comparison with Similar Compounds
Inferred Properties :
- Molecular Formula : Likely C22H23N5O3 (based on replacing the ethyl group in ’s compound with ethoxy, adding one oxygen atom).
- Molecular Weight : ~405.4 g/mol (extrapolated from ’s 389.4 g/mol + 16 g/mol for the ethoxy group).
Structural and Molecular Comparisons
The table below compares structural features and molecular data for the target compound and its analogs:
Key Observations:
Substituent Effects on Molecular Weight :
- Electron-withdrawing groups (e.g., Cl, CF3 in and ) significantly increase molecular weight (463.8–449.8 g/mol) due to higher atomic mass.
- Polar groups (e.g., acetyl in , ethoxy in target) moderately increase weight compared to ethyl analogs.
Polarity and Solubility: The 4-ethoxy group in the target compound likely enhances aqueous solubility compared to ethyl () or trifluoromethyl () analogs.
Electrochemical Properties: Electron-withdrawing groups (Cl, CF3) in and may stabilize the triazoloquinoxaline core via resonance, affecting redox behavior. Ethoxy’s electron-donating nature in the target compound could alter electronic distribution, influencing binding interactions.
Hypothetical Pharmacological Implications
- Metabolic Stability : Ethoxy and acetyl groups (target, ) may undergo phase II metabolism (e.g., glucuronidation), whereas CF3 groups () resist metabolic degradation.
- Target Binding : The acetyl group in could interact with enzymatic active sites via hydrogen bonding, while the ethoxy group in the target compound might engage in hydrophobic or π-π stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
